N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide (molecular formula: C₁₈H₂₄N₂O₂; average mass: 300.402 g/mol) is a synthetic compound featuring a cyclohexanecarboxamide moiety linked via an ethyl chain to a 5-methoxyindole core . This compound is part of a broader class of indole-carboxamide derivatives investigated for diverse pharmacological activities, including serotonin receptor modulation and metabolic regulation.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H24N2O2/c1-22-16-7-8-17-15(13-16)9-11-20(17)12-10-19-18(21)14-5-3-2-4-6-14/h7-9,11,13-14H,2-6,10,12H2,1H3,(H,19,21) |
InChI Key |
MVFSYHSRFLRKJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Methoxyindole
The alkylation step generates the intermediate 1-(2-aminoethyl)-5-methoxy-1H-indole , which is critical for subsequent amidation.
Method A: Direct Alkylation with 1,2-Dibromoethane
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Reagents : 5-Methoxyindole, 1,2-dibromoethane, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Procedure :
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5-Methoxyindole is dissolved in anhydrous DMF under nitrogen.
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K₂CO₃ is added as a base, followed by dropwise addition of 1,2-dibromoethane.
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The mixture is stirred at 80°C for 12–16 hours.
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-
Workup :
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Filtration to remove excess K₂CO₃.
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Solvent evaporation under reduced pressure.
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Purification via column chromatography (ethyl acetate/hexane, 1:3).
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Yield : 68–72%.
Method B: Mitsunobu Reaction for Stereochemical Control
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Reagents : 5-Methoxyindole, 2-bromoethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF).
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Procedure :
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5-Methoxyindole and 2-bromoethanol are combined in THF.
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PPh₃ and DEAD are added at 0°C, followed by stirring at room temperature for 24 hours.
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Yield : 60–65%.
Amidation with Cyclohexanecarboxylic Acid
The alkylated intermediate is coupled with cyclohexanecarboxylic acid to form the target amide.
Method 1: Carbodiimide-Mediated Coupling
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Reagents : 1-(2-Aminoethyl)-5-methoxy-1H-indole, cyclohexanecarboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), dichloromethane (DCM).
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Procedure :
-
Workup :
Method 2: Mixed Anhydride Method
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Reagents : Cyclohexanecarbonyl chloride, triethylamine (Et₃N), tetrahydrofuran (THF).
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Procedure :
Optimization and Comparative Analysis
Table 1: Comparison of Amidation Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide (EDC/NHS) | EDC, NHS | DCM | 24 | 75–80 | ≥95 |
| Mixed Anhydride | Cl-CO-Cyclohexane | THF | 6 | 70–74 | ≥92 |
Key Findings :
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EDC/NHS coupling offers higher yields and purity but requires longer reaction times.
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Mixed anhydride methods are faster but sensitive to moisture, necessitating stringent anhydrous conditions.
Advanced Purification Techniques
Column Chromatography
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Stationary Phase : Silica gel (60–120 mesh).
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Eluent : Ethyl acetate/hexane (gradient from 1:4 to 1:1).
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Outcome : Removes unreacted starting materials and dimeric byproducts.
Recrystallization
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Solvent System : Methanol/water (3:1).
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Purity Enhancement : Increases crystallinity and removes residual impurities.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.
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Catalyst Recycling : Immobilized EDC on mesoporous silica for reduced waste.
Challenges and Mitigation Strategies
Byproduct Formation
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Dimerization : Occurs during alkylation due to excess dibromoethane.
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Solution : Use of controlled stoichiometry (1:1.05 indole:dibromoethane).
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Low Amidation Efficiency
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Cause : Steric hindrance from the cyclohexane ring.
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Solution : Microwave-assisted synthesis (50°C, 30 min) improves coupling efficiency.
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Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act on pathways involved in cell signaling, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Indole-Based Carboxamides
- N-(Benzoylphenyl)-5-Methoxy-1H-indole-2-carboxamide (Compounds 8–12, 15, 16, 18) :
These derivatives share the 5-methoxyindole scaffold but replace the cyclohexanecarboxamide with a benzoylphenyl group at the indole-2-position. They exhibit lipid-lowering effects in hyperlipidemia models, suggesting that substituent position (indole-1-yl vs. indole-2-yl) and carboxamide branching significantly alter therapeutic targets .
Piperazinyl Cyclohexanecarboxamides (WAY-100635 and Derivatives)
- WAY-100635 :
Structurally distinct due to a piperazinyl-ethyl linkage (replacing the indole-ethyl group) and a pyridinyl substituent. It is a selective 5-HT₁A receptor antagonist (Ki < 1 nM) used in neuropharmacology and PET imaging . - 18F-FCWAY and 18F-Mefway :
Fluorinated analogues of WAY-100635 designed for PET imaging. 18F-Mefway shows higher metabolic stability than 18F-FCWAY in humans, attributed to the trans-fluoromethyl substitution on the cyclohexane ring .
Iodinated and Fluoromethyl Analogues
- Bridgehead-Iodinated WAY-100635 Analogues :
Designed for SPECT imaging, these compounds replace hydrogen with iodine at the cyclohexane bridgehead. One derivative (compound 5b) demonstrated a 5-HT₁A binding affinity (Ki = 0.8 nM) comparable to WAY-100635, highlighting the tolerance for halogen substitution .
Pharmacological and Functional Comparisons
Key Observations :
- Substituent Position : The indole-1-yl vs. indole-2-yl substitution (target compound vs. N-(benzoylphenyl)-indoles) correlates with divergent biological activities (metabolic vs. receptor modulation).
- Receptor Selectivity : Piperazinyl groups (WAY-100635) confer 5-HT₁A specificity, absent in indole-based analogues.
- Diagnostic Adaptations: Fluorine/iodine substitutions improve pharmacokinetics (e.g., metabolic stability, blood-brain barrier penetration) for imaging .
Physicochemical Properties
- WAY-100635: Higher polarity due to the pyridinyl group, enhancing aqueous solubility for intravenous administration .
Q & A
Q. What are the established synthetic routes for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide?
The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a substituted indole ethylamine. For example:
- Step 1 : React 5-methoxy-1H-indole with a bromoethylamine derivative to form the ethyl-indole intermediate.
- Step 2 : Use cyclohexanecarboxylic acid chloride (or activated ester) under anhydrous conditions (e.g., dichloromethane, 0–25°C) with a base like triethylamine to form the carboxamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .
Q. Key Considerations :
Q. How is the molecular structure of this compound characterized?
Q. How does this compound interact with serotonin receptors (e.g., 5-HT1A)?
- Mechanism : Acts as a high-affinity ligand for 5-HT1A receptors due to structural mimicry of serotonin. The indole moiety mimics tryptophan’s side chain, while the cyclohexanecarboxamide enhances lipophilicity for blood-brain barrier penetration .
- In vitro binding assays : Competitive displacement of [³H]-8-OH-DPAT in rat brain tissue shows Ki values < 1 nM .
- In vivo PET imaging : Radiolabeled analogues (e.g., ¹⁸F-Mefway) quantify receptor density in humans, but metabolic stability varies (e.g., amide hydrolysis in hepatocytes) .
Q. Data Contradictions :
Q. What challenges exist in optimizing radiolabeling for PET/SPECT imaging?
- Isotope incorporation : Direct ¹⁸F-fluorination requires harsh conditions (e.g., K₂.2.2/K²⁺CO₃ at 100°C), risking decomposition. Alternative strategies include prosthetic groups (e.g., ¹⁸F-fluorobenzyl) .
- Metabolic stability : Amide bonds in carboxamide derivatives are prone to hydrolysis. Modifications like bridgehead iodination (e.g., cubyl or adamantyl substituents) enhance stability but reduce brain uptake .
Q. Case Study :
Q. How can structural modifications improve receptor binding or pharmacokinetics?
Q. Design Workflow :
Docking studies : Use crystallographic data (PDB: 6WGT) to predict binding poses .
SAR analysis : Prioritize modifications with ΔG < -10 kcal/mol.
In vivo validation : Assess brain uptake via autoradiography in rodent models .
Q. How can contradictions in receptor binding data across studies be resolved?
- Standardize assays : Use consistent cell lines (e.g., CHO-K1/5-HT1A) and buffer conditions (e.g., 25 mM HEPES, pH 7.4).
- Control for metabolites : LC-MS/MS quantifies intact compound vs. hydrolyzed byproducts .
- Cross-validation : Compare PET imaging (in vivo) with post-mortem autoradiography (ex vivo) .
Example : Discrepancies in ¹⁸F-Mefway vs. ¹⁸F-FCWAY receptor occupancy were resolved by correcting for nonspecific binding in white matter .
Q. What computational methods predict the compound’s binding mode and stability?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding with Ser159/Ala225 .
- QM/MM : Calculate activation energy for amide hydrolysis (e.g., B3LYP/6-31G* level) to guide stable analogue design .
- Machine Learning : Train models on PubChem data (e.g., 200+ carboxamides) to predict logD and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
